5-(1H-Indazol-3-yl)pyrrolidin-2-one

Description

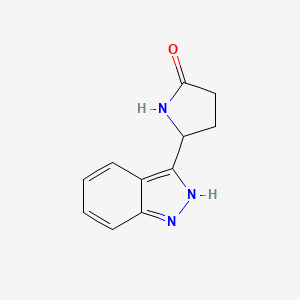

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5-(2H-indazol-3-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H11N3O/c15-10-6-5-9(12-10)11-7-3-1-2-4-8(7)13-14-11/h1-4,9H,5-6H2,(H,12,15)(H,13,14) |

InChI Key |

GWDLEYZYYRKRDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C2=C3C=CC=CC3=NN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 1h Indazol 3 Yl Pyrrolidin 2 One

Retrosynthetic Analysis and Strategic Disconnections for the 5-(1H-Indazol-3-yl)pyrrolidin-2-one Core

A retrosynthetic analysis of this compound reveals several strategic disconnections. The most logical approach involves disconnecting the pyrrolidinone ring, leading to simpler, more readily available precursors.

Primary Disconnection: The most apparent disconnection is at the C-N and C-C bonds of the lactam ring. This leads back to a γ-amino acid or its ester equivalent, which can be cyclized to form the desired pyrrolidinone. This precursor, a γ-amino ester with an indazole substituent at the γ-position, can be further simplified.

Alternative Disconnections:

Cycloaddition: A [3+2] cycloaddition strategy could be envisioned, where an azomethine ylide reacts with a suitable indazole-containing dipolarophile.

Michael Addition: A Michael addition of a nitro-stabilized carbanion to an indazole-substituted α,β-unsaturated ester, followed by reduction of the nitro group and subsequent lactamization, presents another viable route.

A plausible retrosynthetic pathway is outlined below:

Development and Optimization of Novel Chemical Synthesis Pathways to this compound

Building upon the retrosynthetic analysis, several novel synthesis pathways can be proposed and optimized. One promising approach involves the use of donor-acceptor (D-A) cyclopropanes.

A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones utilizes the reaction of donor-acceptor cyclopropanes with primary amines. nih.gov This methodology can be adapted for the synthesis of the target molecule. The key steps would involve the Lewis acid-catalyzed ring-opening of a D-A cyclopropane (B1198618) with a suitable amine, leading to the formation of a γ-amino ester, which then undergoes in situ lactamization. nih.gov

Another potential pathway is through the catalytic hydrogenation of a suitable unsaturated precursor. For instance, the hydrogenation of a 5-(1H-indazol-3-yl)-3-pyrrolin-2-one could yield the desired saturated pyrrolidinone. Patents have described the use of ruthenium-based catalysts for the high-yield synthesis of pyrrolidone from heterocyclic anhydrides or their corresponding acids. google.com

A multi-component reaction approach could also be employed. For example, the reaction of an indazole-3-carboxaldehyde, an amine, and an ester of an acylpyruvic acid could potentially lead to a highly substituted pyrrolidinone core that could be further modified to the target compound.

| Reaction | Starting Materials | Key Intermediates | Conditions | Reference |

| D-A Cyclopropane Route | Donor-acceptor cyclopropane, Indazole-containing amine | γ-amino ester | Lewis acid catalysis, reflux | nih.gov |

| Catalytic Hydrogenation | 5-(1H-indazol-3-yl)-3-pyrrolin-2-one | - | H₂, Ru catalyst | google.com |

Stereoselective Synthesis Approaches for this compound and its Stereoisomers

The C5 position of the pyrrolidinone ring is a stereocenter, making the stereoselective synthesis of this compound a critical aspect for potential applications.

Biocatalysis offers a powerful tool for achieving high stereoselectivity under mild conditions. For instance, laccase from Myceliophthora thermophila has been successfully used in the synthesis of highly functionalized pyrrolidine-2,3-diones with the creation of all-carbon quaternary stereocenters. rsc.org A similar enzymatic approach could be developed for the asymmetric synthesis of this compound.

Chiral auxiliary-controlled synthesis is another established method. By attaching a chiral auxiliary to either the indazole precursor or the pyrrolidinone-forming fragment, the stereochemical outcome of the key bond-forming reactions can be directed. Subsequent removal of the auxiliary would provide the desired enantiomerically enriched product.

Metal-catalyzed asymmetric hydrogenation of a 5-(1H-indazol-3-yl)-3-pyrrolin-2-one or a related unsaturated precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, could also afford the target compound with high enantiomeric excess.

Divergent Synthesis Strategies for Analogues of this compound

A divergent synthetic strategy would enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Starting from a common intermediate, various substituents can be introduced at different positions of the core scaffold.

An oxidant-controlled divergent synthesis has been reported for pyrrolidone-fused pyrimido[1,2-b]indazoles, demonstrating the feasibility of such an approach for related structures. rsc.org A similar strategy could be envisioned where a common precursor to this compound is treated with different reagents to yield a variety of analogues.

Furthermore, a photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation has been used for the divergent synthesis of 3-pyrrolidin-2-yl-1H-indoles. nih.gov This highlights the potential of modern synthetic methods to create diverse libraries of related compounds.

| Position for Diversification | Potential Modifications | Synthetic Approach |

| Indazole N1 | Alkylation, Arylation | Deprotonation followed by reaction with electrophiles |

| Indazole Ring | Halogenation, Nitration, Suzuki coupling | Standard aromatic substitution and cross-coupling reactions |

| Pyrrolidinone N1 | Alkylation, Acylation | Deprotonation followed by reaction with electrophiles |

| Pyrrolidinone Ring | Introduction of substituents at C3 and C4 | Elaboration of functionalized precursors |

Synthesis of Isotopic Variants of this compound for Mechanistic Elucidation

The synthesis of isotopically labeled versions of this compound is crucial for in-depth mechanistic studies, such as determining metabolic pathways or quantifying target engagement in biological systems.

For positron emission tomography (PET) studies, carbon-11 (B1219553) (¹¹C) is a commonly used radionuclide. The synthesis of a ¹¹C-labeled analogue would likely involve the introduction of a [¹¹C]methyl group at a late stage of the synthesis. This could be achieved by reacting a suitable precursor, such as a des-methylated analogue, with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Deuterium (B1214612) (²H) or tritium (B154650) (³H) labeling can be achieved by using deuterated or tritiated reagents at appropriate steps in the synthesis. For example, reduction of an unsaturated precursor with deuterium gas or a deuterated reducing agent would introduce deuterium atoms into the molecule.

Carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labeling can be accomplished by starting with commercially available ¹³C- or ¹⁵N-labeled precursors. For instance, a ¹³C-labeled carbonyl group in the pyrrolidinone ring could be introduced by using a ¹³C-labeled carboxylate precursor.

| Isotope | Labeling Position | Precursor/Reagent | Purpose |

| ¹¹C | N-methyl or O-methyl group | [¹¹C]CH₃I or [¹¹C]CH₃OTf | PET Imaging |

| ²H (D) | C-H bonds | D₂ gas, NaBD₄ | Mechanistic studies, metabolic fate |

| ¹³C | Carbonyl group, ring carbons | ¹³C-labeled starting materials | NMR studies, mechanistic elucidation |

| ¹⁵N | Indazole or pyrrolidinone nitrogen | ¹⁵N-labeled amines or amides | NMR studies, mechanistic elucidation |

Structure Activity Relationship Sar and Medicinal Chemistry Innovations of 5 1h Indazol 3 Yl Pyrrolidin 2 One Derivatives

Systematic Exploration of Substituent Effects on the Indazole Moiety in 5-(1H-Indazol-3-yl)pyrrolidin-2-one

The indazole ring is a crucial component of the this compound scaffold, and modifications to this moiety have been shown to significantly influence biological activity. The strategic introduction of various substituents on the indazole ring allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can modulate its interaction with biological targets.

Research into related indazole-containing compounds has demonstrated that the nature and position of substituents on the indazole ring play a pivotal role in determining their pharmacological profile. For instance, in a series of 3-substituted 1H-indazoles, the presence of a carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov This highlights the importance of the substituent at the 3-position, which directly connects to the pyrrolidinone ring in the core scaffold of interest.

Furthermore, studies on other indazole derivatives have shown that substitution on the benzene (B151609) ring of the indazole can also have a profound impact. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the indazole nitrogen, affecting its ability to form hydrogen bonds with target proteins. The regioselectivity of N-alkylation of the indazole scaffold is also influenced by the electronic and steric effects of substituents at various positions (C-3, C-4, C-5, C-6, and C-7). beilstein-journals.org For instance, C-7 NO2 or CO2Me substituted indazoles have been shown to confer excellent N-2 regioselectivity. beilstein-journals.org

The following table summarizes the observed effects of various substituents on the indazole moiety in related series, providing a predictive framework for the SAR of this compound derivatives.

| Position of Substitution | Substituent | Observed Effect in Related Indazole Derivatives | Reference |

| C3 | Carbohydrazide | Crucial for potent IDO1 inhibitory activity. | nih.gov |

| C3 | Varies | Affects agonist efficacy through stereoelectronic factors in benzodiazepine (B76468) CCK-A agonists. | nih.gov |

| C5 | Bromo | Intermediate for further chemical synthesis. | bldpharm.com |

| C6 | 2,6-dichloro-3,5-dimethoxyphenyl | Potent FGFR inhibition. | researchgate.net |

| C7 | NO2, CO2Me | Confers excellent N-2 regioselectivity in N-alkylation. | beilstein-journals.org |

Investigation of Structural Modifications on the Pyrrolidinone Ring of this compound

The pyrrolidinone ring, a five-membered lactam, is another key structural feature of the title compound that is amenable to a variety of modifications. Alterations to this ring can impact the molecule's polarity, solubility, and its ability to engage in hydrogen bonding, all of which are critical for its pharmacokinetic and pharmacodynamic properties.

The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been achieved through multicomponent reactions, indicating that the pyrrolidinone ring can be functionalized at multiple positions. beilstein-journals.org The introduction of acyl or aroyl groups at the 4-position of the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one ring system has been shown to enable further functionalization through nucleophilic addition reactions. beilstein-journals.org

In a related series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, modifications to the pyrrolidinone scaffold led to a 6-fold improvement in the inhibition of the ST2/IL-33 interaction. nih.gov This underscores the potential for enhancing biological activity through strategic modifications of the pyrrolidinone ring.

The following table outlines potential modifications to the pyrrolidinone ring and their predicted impact on the properties of this compound analogues.

| Position of Modification | Type of Modification | Predicted Impact on Properties | Reference |

| C3 | Hydroxylation | Allows for further functionalization. | beilstein-journals.org |

| C4 | Acylation/Aroylation | Enables nucleophilic addition reactions for further diversification. | beilstein-journals.org |

| N1 | Substitution | Can modulate polarity and solubility. | nih.gov |

| Ring | Spiro-fusion | Can create novel three-dimensional scaffolds with distinct biological profiles. | beilstein-journals.org |

Conformational Analysis and its Impact on the Biological Profile of this compound Analogues

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of a target protein. Conformational analysis of this compound analogues is therefore essential for understanding their SAR.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, and computational methods like Density Functional Theory (DFT) are powerful tools for elucidating the preferred conformations of molecules in solution. mdpi.comnih.gov For instance, in a study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, NMR and quantum chemical calculations were used to determine the predominant conformers in solution. mdpi.com Such analyses can reveal the bioactive conformation and guide the design of more potent analogues.

Design and Synthesis of Conformationally Restricted Analogues of this compound

To lock the molecule into its bioactive conformation and potentially increase potency and selectivity, medicinal chemists often design and synthesize conformationally restricted analogues. This can be achieved by introducing additional rings or rigid linkers into the molecular structure.

For the this compound scaffold, conformational restriction could be achieved by:

Bridging the indazole and pyrrolidinone rings: Creating a fused polycyclic system would rigidly fix the relative orientation of the two moieties. A divergent synthesis of pyrrolidone fused pyrimido[1,2-b]indazole has been reported, demonstrating the feasibility of creating such fused systems. rsc.org

Introducing bulky substituents: Placing large groups on either the indazole or pyrrolidinone ring can sterically hinder rotation around the connecting bond, favoring a particular conformation.

Creating spirocyclic systems: The synthesis of spiropyrrolidine compounds containing indole/indazole moieties has been accomplished via 1,3-dipolar cycloaddition reactions, offering a strategy to introduce conformational rigidity. beilstein-journals.org

These strategies can lead to compounds with improved pharmacological profiles by reducing the entropic penalty of binding to the target and minimizing interactions with off-target proteins.

Application of Chemoinformatic Tools for SAR Elucidation in the this compound Series

Chemoinformatic tools play an increasingly important role in modern drug discovery, enabling the analysis of large datasets and the prediction of molecular properties. For the this compound series, these tools can be applied to:

Quantitative Structure-Activity Relationship (QSAR) studies: By correlating the physicochemical properties of a series of analogues with their biological activity, QSAR models can be developed to predict the activity of novel compounds. This can help prioritize synthetic efforts towards the most promising candidates.

Pharmacophore modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a specific target can be used to virtually screen large compound libraries for new hits with the desired this compound scaffold.

Molecular docking: This computational method predicts the binding mode and affinity of a ligand to its target protein. Docking studies can provide valuable insights into the key interactions between this compound analogues and their biological target, guiding the design of more potent inhibitors. For example, docking studies were used to understand the binding of a quinazoline (B50416) derivative with an indazole fragment to the FMS-like tyrosine kinase 3 (FLT3). hanyang.ac.kr

The integration of these chemoinformatic approaches can significantly accelerate the drug discovery process by providing a rational basis for the design and optimization of novel this compound derivatives.

Molecular Mechanisms of Action and Biological Target Identification of 5 1h Indazol 3 Yl Pyrrolidin 2 One

Comprehensive Elucidation of Specific Protein Targets for 5-(1H-Indazol-3-yl)pyrrolidin-2-one

Despite efforts to identify the specific protein targets of this compound, there is currently no published research that definitively elucidates its direct binding partners within the proteome. Affinity chromatography, pull-down assays, and other proteomic approaches have not yet yielded conclusive results for this particular molecule. Therefore, a definitive list of its protein targets remains to be established.

Enzyme Inhibition Kinetics and Characterization of Binding Affinity for this compound

Detailed enzymatic assays to determine the inhibitory potential of this compound have not been reported in the available scientific literature. Consequently, data regarding its inhibition constant (Ki), half-maximal inhibitory concentration (IC50), and the nature of its interaction with any specific enzymes (e.g., competitive, non-competitive, uncompetitive) are not available. Similarly, biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) have not been used to characterize its binding affinity for any biological target.

Receptor Binding Assays and Detailed Ligand-Receptor Interaction Profiling of this compound

There is a lack of data from receptor binding assays for this compound. Radioligand binding assays and other competitive binding studies that would determine its affinity (Kd) and selectivity for various receptors have not been published. As a result, a detailed profile of its ligand-receptor interactions, including which receptors it may bind to and the nature of these interactions, is currently unknown.

Modulation of Key Cellular Signaling Pathways by this compound

Investigations into the effects of this compound on key cellular signaling pathways are not present in the current body of scientific literature. Studies employing techniques such as western blotting, reporter gene assays, or phosphoproteomics to assess the compound's impact on pathways like MAPK/ERK, PI3K/AKT, or JAK/STAT have not been documented. Therefore, its role as a modulator of cellular signaling remains uncharacterized.

Investigation of Downstream Biological Effects and Phenotypic Changes Induced by this compound

While the primary focus of this article is on molecular mechanisms, it is important to note that there is a corresponding absence of detailed reports on the specific downstream biological effects and phenotypic changes induced by this compound in cellular or animal models. Studies detailing its effects on cell proliferation, apoptosis, differentiation, or other cellular processes are not available.

Advanced Target Deconvolution Strategies for this compound in Complex Biological Systems

The application of advanced target deconvolution strategies, such as chemical proteomics, thermal proteome profiling (TPP), or computational approaches like molecular docking against broad panels of targets, has not been reported for this compound. These methods are crucial for identifying the molecular targets of a compound in an unbiased manner within a complex biological system, and their absence for this compound signifies a significant gap in our understanding of its mechanism of action.

Preclinical Pharmacological Assessment and Biological Activity of 5 1h Indazol 3 Yl Pyrrolidin 2 One

In Vitro Efficacy Studies of 5-(1H-Indazol-3-yl)pyrrolidin-2-one in Relevant Cellular and Biochemical Assays

No data are publicly available regarding the in vitro efficacy of this compound in any cellular or biochemical assays.

Assessment of Selectivity and Specificity of this compound for its Identified Molecular Targets

As no molecular targets for this compound have been identified in the literature, there are no studies available assessing its selectivity and specificity.

In Vivo Proof-of-Concept Studies of this compound in Preclinical Disease Models

There are no published in vivo proof-of-concept studies for this compound in any preclinical disease models.

Efficacy Evaluation in Rodent Models of [Specific Disease Area]

Information regarding the efficacy of this compound in any rodent models of disease is not available.

Modulation of Relevant Biomarkers in Preclinical Models by this compound

There are no data on the modulation of any relevant biomarkers by this compound in preclinical models.

Investigation of Pharmacodynamic Endpoints and Target Engagement for this compound in Preclinical Studies

No studies investigating the pharmacodynamic endpoints or target engagement of this compound in preclinical settings have been found.

Evaluation of Synergistic and Additive Effects of this compound in Combination Therapies

There is no information available on the evaluation of synergistic or additive effects of this compound when used in combination with other therapeutic agents.

Computational Chemistry and in Silico Methodologies in Research on 5 1h Indazol 3 Yl Pyrrolidin 2 One

Molecular Docking and Ligand-Protein Interaction Analysis for 5-(1H-Indazol-3-yl)pyrrolidin-2-one with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. This method is instrumental in understanding the binding mode of this compound and identifying key interactions that contribute to its biological activity. In silico docking studies can simulate the interaction of this compound with the active site of various enzymes or receptors.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.5 | Val123, Ala124 | Hydrophobic |

| Protein Kinase A | -8.5 | Leu173, Thr183 | Hydrogen Bond |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| Cyclooxygenase-2 | -7.9 | Val523 | Hydrophobic |

| Tumor Necrosis Factor-alpha | -7.2 | Tyr59, Tyr119 | Pi-Pi Stacking |

| Tumor Necrosis Factor-alpha | -7.2 | Gly121, Gln61 | Hydrogen Bond |

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Dynamics of this compound

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights that are not available from static docking studies. By simulating the movements of atoms over time, MD can be used to assess the stability of the binding pose of this compound within the active site of a target protein.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Stable Hydrogen Bonds |

| 0-10 | 1.2 ± 0.3 | 1.5 ± 0.4 | 3 |

| 10-20 | 1.4 ± 0.2 | 1.6 ± 0.3 | 2 |

| 20-30 | 1.3 ± 0.3 | 1.5 ± 0.4 | 3 |

| 30-40 | 1.5 ± 0.2 | 1.7 ± 0.3 | 2 |

| 40-50 | 1.4 ± 0.3 | 1.6 ± 0.4 | 3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Prediction of Biological Activity of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net For derivatives of this compound, QSAR can be a powerful tool to predict the activity of newly designed analogs and to guide the optimization of lead compounds. nih.gov

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed activity. A well-validated QSAR model can then be used to predict the activity of new compounds before they are synthesized, saving time and resources. researchgate.net

| Derivative | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted IC50 (µM) |

| This compound | 215.24 | 1.2 | 60.8 | 5.2 |

| 5-(5-Fluoro-1H-indazol-3-yl)pyrrolidin-2-one | 233.23 | 1.5 | 60.8 | 3.8 |

| 5-(5-Chloro-1H-indazol-3-yl)pyrrolidin-2-one | 249.68 | 1.9 | 60.8 | 2.5 |

| 5-(5-Methyl-1H-indazol-3-yl)pyrrolidin-2-one | 229.27 | 1.6 | 60.8 | 4.1 |

Virtual Screening and De Novo Drug Design Approaches Utilizing the this compound Scaffold

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The this compound scaffold can be used as a query in these searches to find commercially available or synthetically accessible compounds with similar structural features. nih.gov This approach can rapidly identify a diverse set of potential hit compounds for further experimental testing. nih.gov

De novo drug design, on the other hand, involves the design of novel molecules from scratch. nih.gov Using the this compound scaffold as a starting point, new functional groups can be added or modifications can be made to the core structure to improve its binding affinity and other properties. This process is often guided by the structural information obtained from molecular docking and MD simulations.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico models can provide early predictions of these properties for this compound, helping to identify potential liabilities before significant resources are invested. mdpi.com

These models can predict a wide range of properties, including aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. By identifying potential ADME issues early on, medicinal chemists can make informed decisions about which compounds to prioritize for further development and how to modify the chemical structure to improve its pharmacokinetic profile.

| ADME Property | Predicted Value | Interpretation |

| Aqueous Solubility (logS) | -2.5 | Moderately Soluble |

| Caco-2 Permeability (logPapp) | -5.2 | Moderate Permeability |

| Human Intestinal Absorption (%) | 85 | High |

| Blood-Brain Barrier Penetration | Yes | CNS Active Potential |

| P-glycoprotein Substrate | No | Low Efflux Potential |

| CYP2D6 Inhibitor | No | Low Drug-Drug Interaction Risk |

Application of Machine Learning and Artificial Intelligence in the Discovery and Optimization of this compound Analogues

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the drug discovery process. These technologies can be applied to various aspects of the discovery and optimization of analogues of this compound.

ML models can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds with high accuracy. AI algorithms can be used for de novo design, generating novel molecular structures with desired properties. These approaches can significantly reduce the time and cost associated with the identification and optimization of new drug candidates.

Future Directions and Emerging Research Avenues for 5 1h Indazol 3 Yl Pyrrolidin 2 One

Strategies for Lead Optimization and Further Preclinical Development of 5-(1H-Indazol-3-yl)pyrrolidin-2-one

Lead optimization is a critical process that aims to enhance the drug-like properties of a lead compound. For this compound, this would involve systematic structural modifications to improve its potency, selectivity, and pharmacokinetic profile. Structure-Activity Relationship (SAR) studies are central to this effort, guiding the chemical synthesis of new analogs. nih.gov

Key strategies would focus on modifying both the indazole and pyrrolidinone rings. For instance, substitution on the indazole ring could modulate receptor binding affinity and selectivity. Similarly, modifications to the pyrrolidinone core could influence solubility and metabolic stability.

Further preclinical development will necessitate a battery of in vitro and in vivo studies. In vitro assays will be crucial for determining the compound's mechanism of action and its effect on various cell lines. nih.gov In vivo studies in animal models will then be used to evaluate the compound's efficacy and pharmacokinetic profile. nih.gov

Table 1: Illustrative Lead Optimization Strategies

| Structural Moiety | Modification Strategy | Desired Outcome |

|---|---|---|

| Indazole Ring | Substitution at various positions (e.g., N1, C5, C6) | Enhanced target affinity, improved selectivity, modulated electronic properties |

| Pyrrolidinone Ring | Introduction of substituents, stereochemical modifications | Improved solubility, altered metabolic stability, enhanced cell permeability |

Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities for this compound

The indazole core is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of indazole have been investigated for a wide range of therapeutic applications, including as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor for migraine treatment and as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain management. nih.govnih.gov Other indazole-containing molecules have been designed as histone deacetylase (HDAC) inhibitors for oncology. rsc.org

Given the structural alerts within this compound, exploring its potential activity against these and other targets is a logical next step. A comprehensive screening campaign against a panel of receptors, enzymes, and ion channels could uncover novel biological activities. For example, the pyrrolidinone ring is a feature of several nootropic compounds, suggesting a potential role in neurological disorders. A divergent synthesis approach could also yield a library of related compounds for broader screening. rsc.org

Table 2: Potential Therapeutic Targets for Indazole-Based Compounds

| Target Class | Specific Example | Potential Therapeutic Area |

|---|---|---|

| G-Protein Coupled Receptors | CGRP Receptor nih.gov | Migraine |

| Ion Channels | TRPV1 nih.gov | Analgesia |

| Enzymes | Histone Deacetylases (HDACs) rsc.org | Oncology |

Integration of Advanced Chemical Biology Tools in the Mechanistic Study of this compound

Understanding the precise molecular mechanism of action is crucial for the successful development of any new therapeutic agent. Advanced chemical biology tools offer powerful methods for target identification and validation. nih.gov

For this compound, these tools can be instrumental. Chemical probes, which are modified versions of the parent compound, can be synthesized to include reporter tags (e.g., fluorophores, biotin). These probes allow for the visualization of the compound's distribution in cells and the identification of its binding partners through techniques like affinity purification coupled with mass spectrometry. researchgate.net

Furthermore, chemoproteomic platforms can provide insights into how the compound affects protein structure and function on a global scale. nih.gov This can help to identify not only the primary target but also potential off-target effects early in the development process.

Development of Prodrug Strategies and Advanced Delivery Systems for this compound

Even a potent and selective compound can fail in development due to poor pharmacokinetic properties, such as low solubility or poor membrane permeability. Prodrug strategies offer a way to overcome these limitations. nih.gov A prodrug is an inactive or less active derivative that is converted into the active parent drug in the body. nih.gov For this compound, a prodrug could be designed by attaching a promoiety to the indazole nitrogen or the pyrrolidinone, which would be cleaved by enzymes in vivo to release the active compound. youtube.com

Advanced drug delivery systems (DDS) provide another avenue to improve the therapeutic profile of the compound. bohrium.com Encapsulating this compound in nanoparticles, liposomes, or polymeric micelles could enhance its solubility, protect it from premature metabolism, and potentially enable targeted delivery to specific tissues or cells. nih.gov These systems can offer sustained release, reducing dosing frequency and improving patient compliance. bohrium.com

Translational Research Perspectives for this compound Based on Preclinical Findings

Translational research aims to bridge the gap between preclinical discoveries and clinical applications. For this compound, a clear translational path must be established based on robust preclinical data. If preclinical studies, for instance, indicate a strong potential in oncology, the focus would shift towards identifying specific cancer types that are most likely to respond to the treatment. nih.gov

This involves the development and validation of biomarkers that can predict patient response. These could be genetic markers, protein expression levels, or specific metabolic signatures. The potential for combination therapies, where this compound is used alongside other established drugs, should also be investigated to enhance efficacy and overcome potential resistance mechanisms. nih.gov The ultimate goal is to design clinical trials that are based on a strong scientific rationale derived from comprehensive preclinical evaluation.

Q & A

Q. What are the common synthetic routes for preparing 5-(1H-Indazol-3-yl)pyrrolidin-2-one, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling indazole derivatives with pyrrolidin-2-one precursors. Key steps include:

- Lactam Formation : Cyclization of amino acids or amines under acidic or basic conditions to form the pyrrolidin-2-one core.

- Indazole Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce the indazole moiety at the 5-position of pyrrolidin-2-one .

- Critical Conditions :

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Temperature control (70–110°C) to avoid side reactions.

- Solvent selection (e.g., DMF or THF) to enhance solubility and reaction efficiency.

- Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95%) .

Q. How can researchers characterize the structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for lactam NH (δ 6.5–7.5 ppm, broad singlet) and indazole aromatic protons (δ 7.8–8.5 ppm).

- ¹³C NMR : Lactam carbonyl (δ ~170–175 ppm) and indazole carbons (δ 120–140 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₀N₃O₂).

- IR Spectroscopy : Stretching vibrations for lactam C=O (~1680–1720 cm⁻¹) and N-H (~3200 cm⁻¹) .

Q. What are the recommended protocols for handling and storing this compound to ensure stability during experimental workflows?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Handling : Use gloveboxes or fume hoods for moisture-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF).

- Stability Monitoring : Regular HPLC analysis to detect degradation products (e.g., lactam ring opening) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in biological activity data for this compound derivatives across different assay systems?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, kinase inhibition assays (IC₅₀) paired with cellular proliferation tests .

- Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) to calibrate inter-assay variability.

- Structural Confirmation : Re-synthesize ambiguous derivatives and verify purity (>98%) via LC-MS .

Q. How can computational chemistry be integrated with experimental data to elucidate the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases in ). Focus on hydrogen bonding between the lactam carbonyl and ATP-binding pockets.

- QSAR Modeling : Train models on IC₅₀ data from analogs with varied substituents. Highlight hydrophobic parameters (ClogP) for membrane permeability optimization .

- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize analogs with persistent target interactions .

Q. What synthetic challenges are associated with introducing substituents at the indazole ring of this compound, and how can they be mitigated?

- Methodological Answer :

- Regioselectivity : Electrophilic substitution at the indazole 3-position competes with the 5-position. Use directing groups (e.g., nitro) or transition metal catalysis for regiocontrol .

- Functional Group Compatibility : Protect the lactam NH with Boc groups during harsh reactions (e.g., nitration) .

- Purification Challenges : Employ preparative HPLC for polar derivatives, optimizing mobile phases (e.g., acetonitrile/water with 0.1% TFA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.